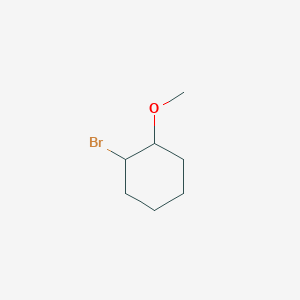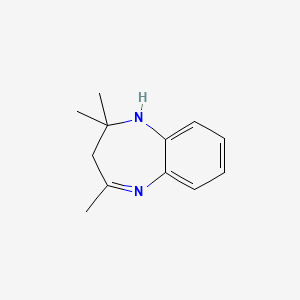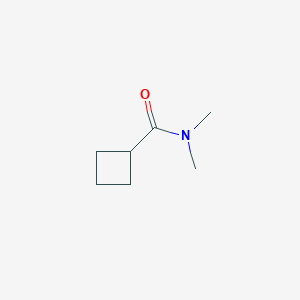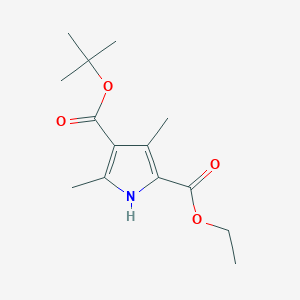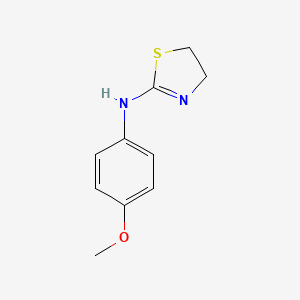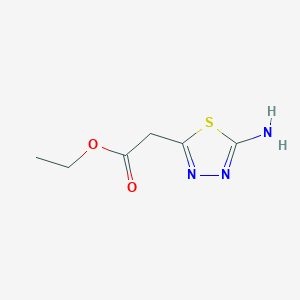
2-Bromo-4-méthyl-5-nitropyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Bromo-4-methyl-5-nitropyridine and its derivatives involves strategic functionalization of the pyridine ring to introduce bromo, methyl, and nitro groups at specific positions. Methods include direct halogenation, nitration, and methyl group introduction, often requiring careful control of reaction conditions to achieve the desired selectivity and yield. Notably, transformations like the hydrogen peroxide oxidation of corresponding amines have been optimized for large-scale production, highlighting the importance of safety and efficiency in industrial settings (Agosti et al., 2017).
Molecular Structure Analysis
2-Bromo-4-methyl-5-nitropyridine exhibits a complex molecular structure characterized by X-ray crystallography and computational methods. Studies show that the bromo and nitro groups significantly influence the molecular geometry, electronic distribution, and intermolecular interactions, leading to diverse crystalline arrangements and stability. The structural analyses are crucial for understanding the reactivity and physical properties of the compound (Bryndal et al., 2012).
Chemical Reactions and Properties
The presence of bromo, methyl, and nitro groups in 2-Bromo-4-methyl-5-nitropyridine offers a versatile platform for further chemical transformations. Reactions such as nucleophilic substitution, coupling reactions, and further nitration are commonly explored. These reactions expand the utility of 2-Bromo-4-methyl-5-nitropyridine as a precursor for synthesizing a wide range of organic compounds, including pharmaceuticals and agrochemicals. The compound's reactivity is also influenced by its electronic structure, which has been extensively studied through quantum chemical calculations and spectroscopic methods (Abraham et al., 2017).
Physical Properties Analysis
The physical properties of 2-Bromo-4-methyl-5-nitropyridine, such as melting point, boiling point, and solubility, are determined by its molecular structure. The compound's stability, both thermal and chemical, is of particular interest for storage and handling. Spectroscopic techniques, including IR, Raman, and NMR, provide insights into the vibrational and electronic characteristics of the molecule, which are essential for identifying and characterizing the compound in various matrices (Velraj et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Bromo-4-methyl-5-nitropyridine are largely defined by its functional groups. The electron-withdrawing nature of the nitro group and the potential for the bromo group to participate in nucleophilic substitution reactions make this compound a valuable intermediate in organic synthesis. Detailed studies on its reactivity, interaction with various reagents, and potential for forming diverse chemical bonds are critical for leveraging its full synthetic utility. Computational studies and experimental investigations have shed light on its reactivity patterns, electrophilic and nucleophilic sites, and potential for participating in complex chemical reactions (Arjunan et al., 2012).
Applications De Recherche Scientifique
Synthèse des biaryles
La 2-Bromo-4-méthyl-5-nitropyridine a été utilisée dans la préparation de biaryles (pipérazin-1-ylméthyl) protégés par Boc . Ceci est réalisé via un couplage de Suzuki-Miyaura sous irradiation micro-ondes avec des esters pinacoliques d'acide (boc-pipérazin-1-ylméthyl)phénylboronique . Les biaryles sont une classe de composés qui présentent deux cycles aromatiques reliés par une liaison simple. Ils sont importants dans divers domaines, notamment les produits pharmaceutiques, les produits agrochimiques et la science des matériaux.
Synthèse d'analogues 2-pyridyles
Ce composé a également été utilisé dans la synthèse d'analogues 2-pyridyles . Les analogues pyridyles sont des composés qui contiennent un cycle pyridine, qui est un cycle à six chaînons avec un atome d'azote et cinq atomes de carbone. Ces composés sont souvent utilisés dans le développement de nouveaux médicaments et autres produits chimiques.
Recherche en pharmacocinétique
Les propriétés physicochimiques de la this compound, telles que son absorption GI, sa perméabilité BBB et ses propriétés d'inhibiteur du CYP1A2 , en font un composé utile dans la recherche en pharmacocinétique. La pharmacocinétique est l'étude de la façon dont les médicaments sont absorbés, distribués, métabolisés et excrétés par l'organisme.
Découverte de médicaments
Compte tenu de ses propriétés et du fait qu'elle est un inhibiteur du CYP1A2 , la this compound pourrait potentiellement être utilisée dans la découverte de médicaments, en particulier dans le développement de médicaments ciblant l'enzyme CYP1A2. Cette enzyme est impliquée dans le métabolisme de nombreux médicaments, et son inhibition peut augmenter l'efficacité de certains médicaments.
Recherche sur la sécurité
Les propriétés de sécurité de la this compound, telles que ses mentions de danger et ses conseils de prudence , peuvent être utilisées dans la recherche sur la sécurité pour comprendre les risques potentiels associés à l'utilisation de ce composé.
Mécanisme D'action
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-4-methyl-5-nitropyridine belongs, are known to undergo reactions with various organic and inorganic compounds .
Mode of Action
The mode of action of 2-Bromo-4-methyl-5-nitropyridine involves a series of chemical reactions. The nitro group in the compound can migrate from one position to another through a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various organic compounds . For instance, from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Result of Action
The compound’s reactions could result in the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methyl-5-nitropyridine. For instance, the compound’s reactions are often carried out in organic solvents . The temperature of the reaction environment can also influence the compound’s action .
Safety and Hazards
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-methyl-5-nitropyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . The compound’s interactions with enzymes such as palladium catalysts facilitate these reactions, highlighting its importance in biochemical processes.
Cellular Effects
The effects of 2-Bromo-4-methyl-5-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it has been observed to affect cell signaling pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 2-Bromo-4-methyl-5-nitropyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, in Suzuki-Miyaura coupling reactions, the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds . This interaction is crucial for the compound’s role in organic synthesis and biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methyl-5-nitropyridine change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methyl-5-nitropyridine vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been identified, indicating the importance of dosage regulation in experimental settings.
Transport and Distribution
The transport and distribution of 2-Bromo-4-methyl-5-nitropyridine within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Bromo-4-methyl-5-nitropyridine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications
Propriétés
IUPAC Name |
2-bromo-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYUAHGEDKTDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323367 | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23056-47-5 | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23056-47-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00323367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)
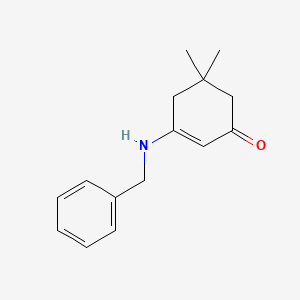


![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)

